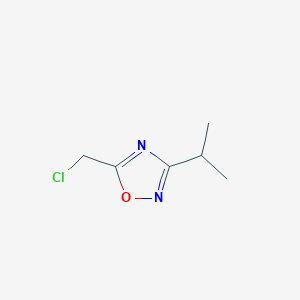

5-(Chloromethyl)-3-isopropyl-1,2,4-oxadiazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(chloromethyl)-3-propan-2-yl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN2O/c1-4(2)6-8-5(3-7)10-9-6/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZQYANBJKKYDKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NOC(=N1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00541802 | |

| Record name | 5-(Chloromethyl)-3-(propan-2-yl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00541802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54042-97-6 | |

| Record name | 5-(Chloromethyl)-3-(propan-2-yl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00541802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(chloromethyl)-3-(propan-2-yl)-1,2,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: 5-(Chloromethyl)-3-isopropyl-1,2,4-oxadiazole

CAS Number: 54042-97-6

This technical guide provides a comprehensive overview of 5-(Chloromethyl)-3-isopropyl-1,2,4-oxadiazole, catering to researchers, scientists, and professionals in drug development. The document outlines the compound's properties, synthesis, and potential applications, with a focus on experimental data and methodologies.

Chemical and Physical Properties

This compound is a solid chemical compound. Key quantitative data for this molecule are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 54042-97-6 | [1] |

| Molecular Formula | C₆H₉ClN₂O | [1] |

| Molecular Weight | 160.6 g/mol | [1] |

| Physical Form | Solid | |

| InChI Key | DZQYANBJKKYDKC-UHFFFAOYSA-N | |

| SMILES String | ClCC1=NC(C(C)C)=NO1 |

Synthesis and Reactivity

General Synthesis Workflow

The following diagram illustrates a plausible synthetic workflow for 3,5-disubstituted 1,2,4-oxadiazoles, which would be applicable for the synthesis of the target compound.

Caption: General synthetic workflow for this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis of various 1,2,4-oxadiazole derivatives have been described. A one-pot reaction between nitriles, hydroxylamine, and Meldrum's acid under microwave irradiation and solvent-free conditions has been reported to give good to excellent yields of 3,5-disubstituted 1,2,4-oxadiazoles.[2] Another efficient method utilizes PTSA-ZnCl₂ as a catalyst for the synthesis from amidoximes and organic nitriles.[2]

The reactivity of the chloromethyl group in 5-(chloromethyl)-3-substituted-phenyl-1,2,4-oxadiazoles has been investigated. For instance, reaction with potassium cyanide (KCN) can lead to the corresponding acetonitriles.[3]

Biological and Pharmacological Significance

The 1,2,4-oxadiazole ring is a significant scaffold in medicinal chemistry due to its bioisosteric properties, often acting as a stable replacement for ester or amide functionalities.[4] This heterocycle is present in a wide range of biologically active compounds, demonstrating activities such as:

While the specific biological activity of this compound is not detailed in the available literature, its structural features suggest it could serve as a valuable intermediate in the synthesis of novel therapeutic agents. The chloromethyl group provides a reactive handle for further molecular elaboration, allowing for the introduction of various functional groups to modulate pharmacological properties.

Signaling Pathway Context

The broad range of biological activities exhibited by 1,2,4-oxadiazole derivatives implies their interaction with diverse biological targets and signaling pathways. For example, some derivatives have been shown to act as inhibitors of enzymes or modulators of receptors.[6] The general importance of this class of compounds in drug discovery is illustrated in the following diagram.

Caption: Role of the 1,2,4-oxadiazole scaffold in drug discovery.

Safety Information

For safe handling of this compound, the following safety data should be considered.

| Hazard Information | Details |

| Pictograms | GHS07 |

| Signal Word | Warning |

| Hazard Statements | H302 (Harmful if swallowed) |

| Hazard Classifications | Acute Toxicity 4 Oral |

| Storage Class | 11 (Combustible Solids) |

Conclusion

This compound is a chemical intermediate with potential for use in the synthesis of more complex molecules, particularly in the field of drug discovery. While detailed experimental and biological data for this specific compound are limited in publicly available resources, the well-documented importance of the 1,2,4-oxadiazole scaffold suggests that it is a valuable building block for the development of new pharmacologically active agents. Further research is warranted to fully elucidate its reactivity, biological activity, and potential applications.

References

- 1. chemwhat.com [chemwhat.com]

- 2. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of 5-(Chloromethyl)-3-isopropyl-1,2,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known chemical and physical properties of 5-(Chloromethyl)-3-isopropyl-1,2,4-oxadiazole. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the synthesis, characterization, and potential biological applications of this heterocyclic compound. The 1,2,4-oxadiazole scaffold is a recognized pharmacophore with a diverse range of biological activities. This guide consolidates available data on the physicochemical properties of this compound, outlines putative experimental protocols for its synthesis and characterization, and explores its potential biological significance based on structurally related compounds. All quantitative data are presented in clear, tabular formats, and key processes are visualized using logical diagrams.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₉ClN₂O | - |

| Molecular Weight | 160.6 g/mol | --INVALID-LINK-- |

| CAS Number | 54042-97-6 | --INVALID-LINK-- |

| Appearance | Solid | --INVALID-LINK-- |

| Density | 1.177 g/cm³ | Echemi |

| Boiling Point | 229.197 °C at 760 mmHg | Echemi |

| Flash Point | 92.416 °C | Echemi |

| Melting Point | Data not available | - |

| Solubility | Data not available | - |

| InChI | 1S/C6H9ClN2O/c1-4(2)6-8-5(3-7)10-9-6/h4H,3H2,1-2H3 | --INVALID-LINK-- |

| SMILES | CC(C)C1=NOC(CCl)=N1 | --INVALID-LINK-- |

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are not explicitly published. However, based on established methods for the synthesis of analogous 1,2,4-oxadiazoles, a putative synthetic route and characterization procedures are proposed below.

Proposed Synthesis

The synthesis of this compound can likely be achieved through the cyclization of an appropriate amidoxime with chloroacetyl chloride. A plausible two-step procedure, adapted from the synthesis of similar compounds, is outlined.

Step 1: Synthesis of N-hydroxyisobutyramidine

The initial step involves the preparation of the amidoxime precursor from isobutyronitrile and hydroxylamine.

-

Materials: Isobutyronitrile, hydroxylamine hydrochloride, sodium carbonate, ethanol, water.

-

Procedure:

-

A solution of hydroxylamine is prepared by dissolving hydroxylamine hydrochloride in water, followed by the careful addition of sodium carbonate until the solution is basic.

-

Isobutyronitrile is added to the hydroxylamine solution in ethanol.

-

The reaction mixture is stirred at room temperature for 24-48 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure. The crude N-hydroxyisobutyramidine is then extracted with a suitable organic solvent (e.g., ethyl acetate) and dried over anhydrous sodium sulfate. The solvent is evaporated to yield the crude product, which may be used in the next step without further purification.

-

Step 2: Cyclization to form this compound

The crude N-hydroxyisobutyramidine is then reacted with chloroacetyl chloride to form the 1,2,4-oxadiazole ring.

-

Materials: N-hydroxyisobutyramidine, chloroacetyl chloride, triethylamine, dichloromethane (DCM).

-

Procedure:

-

N-hydroxyisobutyramidine is dissolved in anhydrous DCM, and the solution is cooled to 0 °C in an ice bath.

-

Triethylamine is added dropwise to the solution to act as a base.

-

Chloroacetyl chloride, dissolved in anhydrous DCM, is added dropwise to the cooled solution.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. Reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure this compound.

-

Caption: Proposed synthetic workflow for this compound.

Proposed Characterization Methods

The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques.

Table 2: Proposed Analytical Characterization Methods

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the isopropyl group (a doublet and a septet), and a singlet for the chloromethyl protons. |

| ¹³C NMR | Resonances for the carbon atoms of the isopropyl group, the chloromethyl group, and the two distinct carbons of the oxadiazole ring. |

| FTIR | Characteristic absorption bands for C=N, N-O, and C-O stretching vibrations of the oxadiazole ring, and C-Cl stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight (160.04 g/mol for C₆H₉³⁵ClN₂O). The fragmentation pattern would likely involve cleavage of the chloromethyl group and fragmentation of the oxadiazole ring. |

| Melting Point | A sharp melting point range for the purified solid. |

Potential Biological Activity and Signaling Pathways

While no specific biological studies on this compound have been published, research on structurally similar compounds provides strong indications of its potential bioactivity.

Nematicidal Activity

A significant body of research highlights the potent nematicidal activity of 5-(chloromethyl)-1,2,4-oxadiazole derivatives. For instance, 5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole has demonstrated excellent activity against the pine wood nematode, Bursaphelenchus xylophilus.[1] This suggests that the 5-(chloromethyl)-1,2,4-oxadiazole scaffold is a key pharmacophore for nematicidal action.

Proposed Mechanism of Action: Acetylcholine Receptor Antagonism

Studies on active analogues indicate that the mechanism of nematicidal activity involves the acetylcholine receptor (AChR) .[1] It is hypothesized that these compounds act as antagonists at the AChR in nematodes. This antagonism would disrupt cholinergic neurotransmission, leading to paralysis and death of the nematode.

Caption: Proposed mechanism of action via acetylcholine receptor antagonism.

Safety Information

Based on available safety data sheets for this compound, the compound is classified with the GHS07 pictogram, indicating that it can be harmful if swallowed, cause skin irritation, and cause serious eye irritation.

Table 3: GHS Hazard Information

| Category | Code | Description |

| Pictogram | GHS07 | Exclamation Mark |

| Signal Word | Warning | - |

| Hazard Statement | H302 | Harmful if swallowed. |

| Hazard Class | Acute Tox. 4 Oral | Acute toxicity (oral), Category 4. |

Conclusion

This compound is a heterocyclic compound with potential applications in agrochemical research, particularly as a nematicide. This guide has summarized its known physicochemical properties and provided putative protocols for its synthesis and characterization based on established chemical literature. The likely mechanism of its biological activity is through the antagonism of acetylcholine receptors. Further experimental validation of the properties and biological activities outlined in this document is warranted to fully elucidate the potential of this compound. Researchers are advised to adhere to all necessary safety precautions when handling this chemical.

References

"5-(Chloromethyl)-3-isopropyl-1,2,4-oxadiazole" molecular structure

An In-Depth Technical Guide to 5-(Chloromethyl)-3-isopropyl-1,2,4-oxadiazole: Synthesis, Characterization, and Application Potential

Abstract

This whitepaper provides a comprehensive technical overview of this compound, a heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and drug discovery. Given the limited direct literature on this specific molecule, this guide synthesizes information from established chemical principles and data on analogous structures to present a predictive yet robust framework for its synthesis, characterization, and application. We will explore a proposed, high-yield synthetic pathway, detail the analytical methods for its structural elucidation, and discuss the chemical reactivity that makes it a valuable intermediate for the development of novel therapeutic agents. This document is intended for researchers, chemists, and drug development professionals seeking to leverage advanced heterocyclic scaffolds in their research programs.

Introduction and Strategic Context

The 1,2,4-oxadiazole ring is a prominent scaffold in modern medicinal chemistry. It is recognized as a key bioisostere for amide and ester functionalities, offering improved metabolic stability, pharmacokinetic properties, and oral bioavailability in drug candidates. Its rigid, planar structure also serves to orient substituents in a well-defined three-dimensional space, facilitating precise interactions with biological targets.

The subject of this guide, this compound, combines this privileged heterocyclic core with two strategically important functional groups. The 3-isopropyl group provides lipophilicity, which can be crucial for membrane permeability, while the 5-chloromethyl group acts as a reactive electrophilic handle. This "warhead" enables covalent linkage or facile nucleophilic substitution, making the molecule an ideal starting point for library synthesis and the construction of more complex molecular architectures.

This document provides a predictive but scientifically grounded guide to this under-explored molecule, establishing a foundation for its practical synthesis and strategic deployment in research.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of a molecule dictate its behavior in both chemical and biological systems. The predicted properties for this compound are summarized below.

Molecular Structure

Caption: 2D structure of this compound.

Predicted Physicochemical Data

The following table summarizes the key computed and predicted properties for the target compound. These values are essential for planning synthesis, purification, and formulation activities.

| Property | Value | Source/Method |

| IUPAC Name | 5-(chloromethyl)-3-(propan-2-yl)-1,2,4-oxadiazole | ChemDraw |

| Molecular Formula | C₆H₉ClN₂O | Elemental Composition |

| Molecular Weight | 160.60 g/mol | Calculation |

| Boiling Point | ~180-200 °C (at 760 mmHg) | Prediction based on analogs |

| LogP (octanol/water) | 1.5 - 2.0 | Prediction (e.g., ALOGPS) |

| Hydrogen Bond Donors | 0 | Structural Analysis |

| Hydrogen Bond Acceptors | 3 (2x N, 1x O) | Structural Analysis |

Proposed Synthesis and Mechanistic Considerations

A robust and scalable synthesis is paramount for the utility of any chemical building block. We propose a highly reliable two-step sequence based on the well-established reaction between an amidoxime and an acylating agent, which is a standard method for constructing the 1,2,4-oxadiazole ring.

Synthetic Workflow Diagram

Caption: Proposed two-step synthesis of the target oxadiazole.

Detailed Experimental Protocol

Step 1: Synthesis of Isobutyramidine Oxime

-

Setup: To a solution of hydroxylamine hydrochloride (1.1 eq) in a 1:1 mixture of ethanol and water, add sodium carbonate (1.2 eq) portion-wise at 0 °C. Stir for 30 minutes.

-

Reaction: Add isobutyronitrile (1.0 eq) to the reaction mixture.

-

Heating: Heat the mixture to reflux (approx. 80-90 °C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting nitrile is consumed (typically 4-6 hours).

-

Work-up: Cool the reaction to room temperature. Reduce the solvent volume under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).

-

Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield isobutyramidine oxime, which can often be used in the next step without further purification.

-

Causality: The use of sodium carbonate is to generate free hydroxylamine in situ from its hydrochloride salt. The ethanol/water solvent system ensures solubility for both the inorganic salt and the organic nitrile.

Step 2: Synthesis of this compound

-

Setup: Dissolve isobutyramidine oxime (1.0 eq) in a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (N₂). Add a non-nucleophilic base like pyridine (1.5 eq).

-

Acylation: Cool the solution to 0 °C. Add chloroacetyl chloride (1.1 eq) dropwise via a syringe, maintaining the temperature below 5 °C. Allow the mixture to stir at 0 °C for 1 hour and then warm to room temperature for 2 hours.

-

Cyclization: Heat the reaction mixture to reflux (or ~120 °C if using a higher boiling solvent like toluene) for 4-8 hours. The cyclodehydration is the rate-limiting step and should be monitored by TLC or LC-MS.

-

Work-up: Cool the reaction mixture. Wash with 1M HCl solution to remove excess pyridine, followed by a saturated sodium bicarbonate solution, and finally brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.

-

Causality: Pyridine acts as both a base to neutralize the HCl byproduct of the acylation and as a catalyst for the reaction. The final heating step provides the necessary energy to overcome the activation barrier for the intramolecular cyclodehydration, which forms the stable oxadiazole ring.

Structural Elucidation and Analytical Validation

Confirming the identity and purity of the synthesized compound is a critical, self-validating step. The following techniques would be employed.

| Technique | Expected Observations |

| ¹H NMR | δ (ppm): ~4.8 (s, 2H, -CH₂Cl), ~3.2 (sept, 1H, -CH(CH₃)₂), ~1.4 (d, 6H, -CH(CH₃)₂) |

| ¹³C NMR | δ (ppm): ~175 (C5), ~170 (C3), ~40 (-CH₂Cl), ~28 (-CH(CH₃)₂), ~20 (-CH(CH₃)₂) |

| Mass Spec (EI) | m/z: 160/162 [M⁺] (characteristic ~3:1 isotopic ratio for Chlorine), fragments corresponding to loss of Cl, CH₂Cl, and isopropyl groups. |

| IR Spectroscopy | ν (cm⁻¹): ~1600-1550 (C=N), ~1450-1350 (C-N), ~1250 (N-O), ~750-700 (C-Cl) |

Reactivity and Application in Drug Discovery

The primary utility of this compound lies in its role as a reactive intermediate. The C-Cl bond in the chloromethyl group is susceptible to nucleophilic substitution, allowing for the facile introduction of a wide variety of functional groups.

General Reaction Scheme

Caption: General SN2 reaction pathway using the title compound.

This reactivity allows chemists to rapidly synthesize libraries of compounds for screening. For example, reacting the title compound with a series of phenols, anilines, or thiols would generate libraries of the corresponding ethers, amines, and thioethers, each bearing the 3-isopropyl-1,2,4-oxadiazole core.

This approach is highly valuable in lead optimization, where systematic modification of a lead compound is necessary to improve potency, selectivity, or ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The oxadiazole core provides a stable, metabolically robust anchor, while the newly introduced functionality via the chloromethyl handle can be tailored to probe specific interactions within a biological target's binding site.

Conclusion

While not a widely cataloged compound, this compound stands out as a high-potential synthetic intermediate. Based on established principles of heterocyclic chemistry, we have outlined a reliable synthetic protocol and the necessary analytical methods for its validation. Its key structural features—a metabolically stable oxadiazole bioisostere and a reactive chloromethyl handle—make it a powerful tool for medicinal chemists. By enabling rapid and diverse derivatization, this molecule can accelerate the discovery and optimization of novel drug candidates, making it a valuable addition to the synthetic chemist's toolbox.

An In-Depth Technical Guide to 5-(Chloromethyl)-3-isopropyl-1,2,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(Chloromethyl)-3-isopropyl-1,2,4-oxadiazole, a member of the pharmacologically significant 1,2,4-oxadiazole class of heterocyclic compounds. While specific biological data for this particular analogue is limited in publicly accessible literature, this document extrapolates from the broader family of 1,2,4-oxadiazoles to detail its physicochemical properties, a putative synthesis protocol, and its potential as a therapeutic agent. The 1,2,4-oxadiazole scaffold is a well-established bioisostere for amide and ester functionalities, often imparting improved metabolic stability and pharmacokinetic profiles to drug candidates.[1] Derivatives of this heterocycle have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, and enzyme inhibitory effects.[2][3] This guide aims to serve as a foundational resource for researchers interested in the synthesis and evaluation of this compound and related compounds in the context of drug discovery and development.

Chemical Identity and Properties

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .

| Property | Value | Source |

| Molecular Formula | C₆H₉ClN₂O | Sigma-Aldrich |

| Molecular Weight | 160.61 g/mol | CymitQuimica[4] |

| Appearance | Solid (predicted) | Sigma-Aldrich |

| InChI Key | DZQYANBJKKYDKC-UHFFFAOYSA-N | Sigma-Aldrich |

| SMILES | CC(C)C1=NOC(=N1)CCl | Sigma-Aldrich |

| CAS Number | 54042-97-6 | ChemWhat[5] |

Putative Synthesis Protocol

2.1. Materials and Reagents

-

Isobutyramidine hydrochloride

-

Hydroxylamine hydrochloride

-

Sodium bicarbonate

-

Chloroacetyl chloride

-

Triethylamine

-

Toluene

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

2.2. Experimental Procedure

Step 1: Synthesis of Isobutyramidoxime

-

To a solution of isobutyronitrile in a suitable solvent such as ethanol, add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium carbonate).

-

Stir the reaction mixture at room temperature or gentle heat until the nitrile is consumed, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the reaction mixture and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield isobutyramidoxime.

Step 2: Acylation and Cyclization to form this compound

-

Dissolve the isobutyramidoxime in a suitable aprotic solvent, such as dichloromethane or toluene.

-

Add a base, for instance, triethylamine, to the solution.

-

Cool the reaction mixture in an ice bath and add chloroacetyl chloride dropwise.

-

Allow the reaction to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC).

-

After cooling, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

2.3. Characterization

The structure of the synthesized compound should be confirmed by standard spectroscopic methods, including:

-

¹H NMR and ¹³C NMR: To confirm the carbon-hydrogen framework.[8][9]

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.[8]

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.[8]

Caption: Generalized synthetic workflow for this compound.

Potential Biological Activities and Therapeutic Applications

The 1,2,4-oxadiazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities.[10] While specific studies on this compound are not widely reported, its structural features suggest potential for various therapeutic applications based on the activities of related compounds.

3.1. Anticancer Activity

Numerous 1,2,4-oxadiazole derivatives have demonstrated potent anticancer activity through various mechanisms of action.[2][11] These include the inhibition of crucial enzymes involved in cancer progression, such as histone deacetylases (HDACs), kinases, and carbonic anhydrases.[2] Some derivatives have also been shown to act as tubulin polymerization inhibitors.[6] The presence of a reactive chloromethyl group in the target molecule could potentially allow for covalent modification of biological targets, a strategy employed in the design of some anticancer agents.

| Compound Class | Cancer Cell Lines | Reported IC₅₀ Values | Mechanism of Action (if known) |

| 2,5-disubstituted 1,3,4-oxadiazoles | HCT-116 (colon) | 0.28 µM | HDAC1 inhibition[2] |

| 1,3,4-oxadiazole thioethers | HepG2 (liver) | 0.7 ± 0.2 µM | Not specified[2] |

| 1,3,4-oxadiazoles with 1,4-benzodioxan | HepG2, HeLa, SW1116, BGC823 | Broad-spectrum activity | Not specified[2] |

3.2. Enzyme Inhibition

The 1,2,4-oxadiazole ring is a common feature in various enzyme inhibitors. For instance, derivatives have been developed as inhibitors of enzymes implicated in diabetes and Alzheimer's disease, such as α-amylase, α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE).[12] Other studies have reported the inhibition of squalene epoxidase, an enzyme in the ergosterol biosynthesis pathway, by 1,2,4-oxadiazoles, suggesting potential antifungal activity.[13]

| Enzyme Target | Compound Class | Reported IC₅₀ Values | Therapeutic Area |

| α-Glucosidase | 1,3,4-oxadiazole-2-thiol derivatives | 18.52 ± 0.09 µM | Diabetes[12] |

| α-Amylase | 1,3,4-oxadiazole-2-thiol derivatives | 20.25 ± 1.05 µM | Diabetes[12] |

| Acetylcholinesterase | 1,2,4-triazole derivatives | 0.73 ± 0.54 µM | Alzheimer's Disease[4] |

| Butyrylcholinesterase | 1,2,4-triazole derivatives | 0.038 ± 0.50 µM | Alzheimer's Disease[4] |

3.3. Hypothetical Signaling Pathway Involvement

Based on the reported anticancer activities of similar 1,2,4-oxadiazole compounds, a potential mechanism of action could involve the modulation of key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.[6] Inhibition of components within this pathway can lead to decreased cell proliferation and survival, and the induction of apoptosis.

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.

Conclusion

This compound is a chemical entity with significant potential for further investigation in the field of drug discovery. While direct biological data for this compound is sparse, the extensive research on the 1,2,4-oxadiazole scaffold provides a strong rationale for its exploration as a potential anticancer agent, enzyme inhibitor, or modulator of key cellular signaling pathways. The synthetic accessibility of this class of compounds, coupled with their favorable physicochemical properties as bioisosteres, makes them attractive candidates for the development of novel therapeutics. The information and protocols provided in this guide are intended to facilitate future research into the synthesis, characterization, and biological evaluation of this compound and its analogues.

References

- 1. Oxadiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-(CHLOROMETHYL)-3-PHENYL-1,2,4-OXADIAZOLE synthesis - chemicalbook [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. op.niscpr.res.in [op.niscpr.res.in]

- 9. journals.stmjournals.com [journals.stmjournals.com]

- 10. jddtonline.info [jddtonline.info]

- 11. researchgate.net [researchgate.net]

- 12. Multitargeted inhibition of key enzymes associated with diabetes and Alzheimer's disease by 1,3,4-oxadiazole derivatives: Synthesis, in vitro screening, and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 5-(Chloromethyl)-3-isopropyl-1,2,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-(Chloromethyl)-3-isopropyl-1,2,4-oxadiazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The 1,2,4-oxadiazole scaffold is recognized as a bioisostere for ester and amide functionalities, offering enhanced metabolic stability.[1] This guide details a proposed synthetic pathway, experimental protocols derived from analogous reactions, and the logical framework for its preparation.

Core Synthesis Pathway

The most direct and plausible method for the synthesis of this compound involves the cyclocondensation of N-hydroxyisobutyramidine (also known as isobutyramidinoxime) with chloroacetyl chloride. This approach is a well-established method for the formation of 3,5-disubstituted-1,2,4-oxadiazoles.[2][3] The reaction proceeds through an initial O-acylation of the amidoxime by the acyl chloride, followed by a base-mediated or thermally-induced cyclodehydration to form the 1,2,4-oxadiazole ring.

A similar synthesis has been reported for the analogous compound, 5-(Chloromethyl)-3-ethyl-1,2,4-oxadiazole, from N-hydroxypropionamidine and chloroacetyl chloride, supporting the feasibility of this proposed route.[4]

Experimental Protocol

The following is a proposed experimental protocol for the synthesis of this compound. This protocol is based on general procedures for the synthesis of 1,2,4-oxadiazoles from amidoximes and acyl chlorides.[5][6][7][8] Optimization of reaction conditions may be necessary to achieve optimal yields and purity.

Materials:

-

N-hydroxyisobutyramidine

-

Chloroacetyl chloride

-

Triethylamine (or another suitable base)

-

Anhydrous dichloromethane (or another suitable aprotic solvent)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Saturated sodium bicarbonate solution

-

Brine

-

Solvents for purification (e.g., ethanol, hexane, ethyl acetate)

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-hydroxyisobutyramidine (1.0 equivalent) and triethylamine (1.1-1.2 equivalents) in anhydrous dichloromethane.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath with stirring.

-

Addition of Acyl Chloride: Slowly add a solution of chloroacetyl chloride (1.0-1.1 equivalents) in anhydrous dichloromethane to the reaction mixture dropwise, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction by adding water or a saturated solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to afford the pure this compound.

Quantitative Data

| Parameter | Expected Value/Range | Notes |

| Yield | 70-90% | Yields can vary depending on the purity of starting materials and optimization of reaction conditions. |

| Purity | >95% | Purity should be assessed by techniques such as HPLC, GC-MS, and NMR. |

| Molecular Weight | 162.60 g/mol | Calculated based on the molecular formula C6H9ClN2O. |

| Appearance | Colorless to pale yellow solid or oil | The physical state at room temperature may vary. |

Synthesis Workflow Diagram

The logical flow of the synthesis is depicted in the following diagram:

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. BJOC - Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties [beilstein-journals.org]

- 4. 5-(CHLOROMETHYL)-3-ETHYL-1,2,4-OXADIAZOLE synthesis - chemicalbook [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. chemmethod.com [chemmethod.com]

- 7. benchchem.com [benchchem.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Versatile Scaffold: A Technical Guide to the Biological Activities of 1,2,4-Oxadiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-oxadiazole ring, a five-membered heterocycle containing one oxygen and two nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry.[1][2] Its unique physicochemical properties, including its role as a bioisosteric equivalent for amide and ester groups, contribute to its metabolic stability and ability to engage in specific biological interactions like hydrogen bonding.[3][4][5] This guide provides an in-depth exploration of the diverse biological activities of 1,2,4-oxadiazole derivatives, delving into their mechanisms of action, and presenting key experimental data and protocols relevant to their evaluation.

A Privileged Structure in Drug Discovery

First synthesized in 1884, the 1,2,4-oxadiazole nucleus initially received limited attention. However, the discovery of its photochemical rearrangement capabilities sparked interest, leading to the exploration of its biological potential in the 1940s.[2] A significant milestone was the introduction of Oxolamine, a cough suppressant, which was the first commercially available drug containing the 1,2,4-oxadiazole ring.[2][6] Since then, a variety of drugs incorporating this scaffold have reached the market, including the vasodilator Butalamine, the anxiolytic Fasiplon, the antiviral Pleconaril, and Ataluren for the treatment of Duchenne muscular dystrophy.[2][7] The growing interest in 1,2,4-oxadiazole derivatives is evidenced by the doubling of research into their biological applications over the last fifteen years.[2][8]

Anticancer Activity: Targeting Key Cellular Pathways

1,2,4-Oxadiazole derivatives have demonstrated significant potential as anticancer agents by targeting various mechanisms crucial for cancer cell proliferation and survival.[9][10]

Mechanism of Action

A prominent mechanism of action for some 1,2,4-oxadiazole derivatives is the induction of apoptosis, or programmed cell death. Certain derivatives have been shown to act as novel apoptosis inducers through the activation of caspase-3, a key executioner caspase.[11] Another critical target is the inhibition of enzymes like histone deacetylases (HDACs), which are often overexpressed in cancer and play a role in carcinogenesis and tumor progression.[12] Furthermore, some derivatives have shown inhibitory activity against carbonic anhydrase IX (CAIX), an enzyme associated with tumor metabolism.[10]

References

- 1. A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lifechemicals.com [lifechemicals.com]

- 6. Novel 1,2,4-Oxadiazole Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 7. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A two-decade overview of oxadiazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Potential Applications of 5-(Chloromethyl)-3-isopropyl-1,2,4-oxadiazole and its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the potential applications of the heterocyclic compound 5-(chloromethyl)-3-isopropyl-1,2,4-oxadiazole, focusing on its structural analogs and the broader therapeutic promise of the 1,2,4-oxadiazole scaffold. While specific research on the 3-isopropyl derivative is limited, extensive studies on closely related 5-(chloromethyl)-1,2,4-oxadiazoles have revealed significant biological activity, particularly as nematicides. This document provides a comprehensive overview of the available data, experimental methodologies, and potential future research directions.

The 1,2,4-oxadiazole ring is a versatile heterocyclic motif that has garnered considerable attention in medicinal chemistry due to its wide range of biological activities.[1] Derivatives of 1,2,4-oxadiazole have been investigated for their potential as anticancer, anti-inflammatory, antiviral, and neuroprotective agents. The stability of the oxadiazole ring and its ability to act as a bioisostere for ester and amide groups make it an attractive scaffold for the design of novel therapeutic agents.

Core Compound: this compound

Nematicidal Potential of 5-(Chloromethyl)-1,2,4-oxadiazole Derivatives

Recent research has highlighted the potent nematicidal activity of 1,2,4-oxadiazole derivatives containing a haloalkyl group at the 5-position.[2] A study focused on the discovery of compounds with activity against acetylcholine receptors in nematodes provides valuable insights into the potential applications of the core structure of interest.

The following table summarizes the lethal concentration (LC50) values of several 5-(chloromethyl)-3-aryl-1,2,4-oxadiazole derivatives against various nematode species.[2] This data demonstrates the significant impact of the substitution at the 3-position on the nematicidal potency.

| Compound ID | 3-Aryl Substituent (Ar) | X | LC50 (μg/mL) vs. A. besseyi | LC50 (μg/mL) vs. D. dipsaci | LC50 (μg/mL) vs. B. xylophilus |

| A1 | 4-F-C₆H₄ | Cl | Not Reported | Not Reported | 2.4 |

| A2 | 4-Cl-C₆H₄ | Cl | Not Reported | Not Reported | 2.8 |

| A3 | 4-Br-C₆H₄ | Cl | Not Reported | Not Reported | 3.3 |

| A4 | 4-Cl-C₆H₄ | Br | 4.2 | Not Reported | Not Reported |

| A16 | 2-Cl-C₆H₄ | Br | 13.4 | Not Reported | Not Reported |

| B1 | 4-CH₃-C₆H₄ | Cl | 2.6 | Not Reported | Not Reported |

| B15 | 2-CH₃-C₆H₄ | Cl | 31.9 | Not Reported | Not Reported |

Data extracted from "Discovery of 1,2,4-Oxadiazole Derivatives Containing Haloalkyl as Potential Acetylcholine Receptor Nematicides"[2]

The structure-activity relationship analysis from this study indicated that the presence of a chloromethyl or bromomethyl group at the 5-position of the 1,2,4-oxadiazole ring is crucial for the observed nematicidal activity.[2] Furthermore, substitutions on the aryl ring at the 3-position significantly influence the potency, with electron-withdrawing groups at the 4-position of the benzene ring generally enhancing activity against B. xylophilus.[2]

Experimental Protocols

To facilitate further research, this section details the methodologies for key experiments related to the synthesis and biological evaluation of 5-(chloromethyl)-1,2,4-oxadiazole derivatives, based on published literature.

A general synthetic route to 5-(chloromethyl)-3-substituted-1,2,4-oxadiazoles involves the cyclization of an amidoxime with chloroacetyl chloride.[3]

General Procedure:

-

Amidoxime Formation: The appropriate nitrile is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium bicarbonate) in a suitable solvent (e.g., ethanol/water) under reflux to yield the corresponding amidoxime.

-

Cyclization: The amidoxime is then reacted with an excess of chloroacetyl chloride. The reaction mixture is typically heated under reflux.

-

Work-up and Purification: After cooling, the excess chloroacetyl chloride is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate), washed with an aqueous solution of sodium bicarbonate, and then with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography or distillation to afford the desired 5-(chloromethyl)-3-substituted-1,2,4-oxadiazole.

The following protocol is a standard method for assessing the nematicidal activity of compounds against nematodes like Bursaphelenchus xylophilus.

Procedure:

-

Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions. A series of dilutions are then made to obtain the desired test concentrations.

-

Nematode Culture: B. xylophilus is cultured on a suitable medium, such as potato dextrose agar (PDA) with Botrytis cinerea, at a controlled temperature (e.g., 25°C).

-

Assay: A suspension of nematodes is prepared in sterile water. Aliquots of the nematode suspension are added to the wells of a microtiter plate. The test compound solutions are then added to the wells to achieve the final test concentrations. A solvent control and a positive control (a known nematicide) are included.

-

Incubation and Observation: The plates are incubated at a controlled temperature (e.g., 25°C) for a specified period (e.g., 24-72 hours). The mortality of the nematodes is then assessed under a microscope.

-

Data Analysis: The LC50 values are calculated using probit analysis or other suitable statistical methods.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general synthesis workflow and a conceptual signaling pathway for the potential mode of action of these compounds.

Caption: A generalized workflow for the two-step synthesis of 5-(chloromethyl)-3-substituted-1,2,4-oxadiazoles.

Caption: A proposed mechanism of action for nematicidal 1,2,4-oxadiazoles targeting the nicotinic acetylcholine receptor.

Future Directions and Broader Potential

The demonstrated nematicidal activity of 5-(chloromethyl)-1,2,4-oxadiazole analogs suggests that this compound could be a promising candidate for development as a novel crop protection agent. Further research should focus on the synthesis and in-depth biological evaluation of this specific compound.

Beyond agriculture, the 1,2,4-oxadiazole scaffold holds significant promise in drug discovery. The structural and electronic properties of the 1,2,4-oxadiazole ring allow it to serve as a versatile pharmacophore in designing inhibitors for various enzymes and receptors. Future investigations could explore the potential of this compound and its derivatives in areas such as:

-

Anticancer Therapy: Many 1,2,4-oxadiazole derivatives have shown potent cytotoxic effects against various cancer cell lines.[1]

-

Anti-inflammatory Agents: The 1,2,4-oxadiazole nucleus is present in several compounds with anti-inflammatory properties.

-

Neurological Disorders: Some derivatives have been explored for their potential in treating neurological conditions.[4]

References

An In-depth Technical Guide on the Safety and Hazards of 5-(Chloromethyl)-3-isopropyl-1,2,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known safety and hazard information for the chemical compound 5-(Chloromethyl)-3-isopropyl-1,2,4-oxadiazole (CAS No. 54042-97-6). The information is intended to support risk assessment and the implementation of appropriate safety protocols in a research and development setting.

GHS Hazard Identification and Classification

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards identified are related to skin sensitization and eye irritation.

Table 1: GHS Classification

| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Sensitization | 1 | GHS07 | Warning | H317: May cause an allergic skin reaction. |

| Serious Eye Damage/Eye Irritation | 2A | GHS07 | Warning | H319: Causes serious eye irritation. |

| Acute Toxicity, Oral | 4 | GHS07 | Warning | H302: Harmful if swallowed. |

Source: Angene Chemical Safety Data Sheet[1]

Toxicological Summary

Acute Toxicity

The compound is classified as harmful if swallowed.

Skin Corrosion/Irritation

While not classified as corrosive, it is a known skin sensitizer, meaning it can cause an allergic reaction upon contact with the skin.[1]

Serious Eye Damage/Irritation

It is classified as causing serious eye irritation.[1]

Respiratory or Skin Sensitization

This compound is a skin sensitizer (Category 1).[1]

Germ Cell Mutagenicity, Carcinogenicity, and Reproductive Toxicity

There is no data available to classify this compound with respect to germ cell mutagenicity, carcinogenicity, or reproductive toxicity.[1]

Potential Mechanism of Action and Signaling Pathways

While specific toxicological pathways for this compound have not been elucidated, research on structurally related 1,2,4-oxadiazole derivatives offers potential insights. Studies on nematicidal 1,2,4-oxadiazoles suggest that some members of this chemical class may exert their biological effects through interaction with acetylcholine receptors (AChR).[2][3] Acetylcholine is a critical neurotransmitter, and its receptors are integral to nerve signaling. Interference with AChR signaling can lead to a range of toxicological effects.

Figure 1: Postulated signaling pathway for the potential toxicity of this compound via interaction with acetylcholine receptors.

Experimental Protocols for Hazard Assessment

Standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), are employed to assess the skin sensitization and eye irritation potential of chemical substances.

Skin Sensitization: Local Lymph Node Assay (LLNA) - OECD 429

The Murine Local Lymph Node Assay (LLNA) is a standard in vivo method for identifying skin sensitizers.[4]

Methodology:

-

Animal Model: Typically, CBA/Ca or CBA/J mice are used. A minimum of five animals are used per dose group.[4]

-

Dose Groups: At least three concentrations of the test substance are prepared in a suitable vehicle, along with a vehicle control group and a positive control group.

-

Application: A precise volume (e.g., 25 µL) of the test substance or control is applied to the dorsal surface of each ear of the mice for three consecutive days.[4]

-

Proliferation Measurement: On day 5, a solution of ³H-methyl thymidine is injected intravenously. The mice are sacrificed a few hours later, and the draining auricular lymph nodes are excised.

-

Analysis: The proliferation of lymphocytes in the lymph nodes is measured by the incorporation of ³H-methyl thymidine. A stimulation index (SI) is calculated by comparing the proliferation in the test groups to the vehicle control group. An SI of 3 or greater is considered a positive result for skin sensitization.

Figure 2: Experimental workflow for the Local Lymph Node Assay (LLNA).

Eye Irritation: Reconstructed Human Cornea-like Epithelium (RhCE) Test Method - OECD 492

In vitro methods using reconstructed human tissues are now widely used to assess eye irritation potential, reducing the need for animal testing.[5]

Methodology:

-

Test System: A three-dimensional, reconstructed human cornea-like epithelial tissue model is used.

-

Procedure for Solids:

-

Viability Assessment: The tissue viability is determined using a cell viability assay, most commonly the MTT assay. The tissue is incubated with MTT solution, which is converted by viable cells into a colored formazan product.

-

Analysis: The amount of formazan is quantified spectrophotometrically. The viability of the treated tissue is expressed as a percentage relative to a negative control. A viability of ≤ 60% typically classifies the substance as an eye irritant.[6]

Figure 3: Experimental workflow for the in vitro Eye Irritation Test (EIT).

Handling and Safety Precautions

Based on the available hazard information, the following handling and safety precautions are recommended.

Table 2: Recommended Safety and Handling Procedures

| Category | Recommendations |

| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection.[1] |

| First Aid - Eyes | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |

| First Aid - Skin | Wash off with soap and plenty of water. Consult a physician.[1] |

| First Aid - Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1] |

| First Aid - Inhalation | If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1] |

| Engineering Controls | Use in a well-ventilated area. |

| Storage | Store in a tightly closed container in a cool, dry place. |

| Disposal | Dispose of this material and its container as hazardous waste. |

Source: Angene Chemical Safety Data Sheet and general best practices.

Reactivity and Stability

Detailed reactivity data for this compound is limited. However, the presence of a chloromethyl group suggests potential reactivity with nucleophiles. It is advisable to avoid contact with strong oxidizing agents, strong bases, and nucleophilic reagents. The compound is expected to be stable under normal storage conditions.

Environmental Hazards

There is no specific data available on the ecotoxicity of this compound. Due to the lack of information, it should be handled in a manner that prevents its release into the environment.

Disclaimer: This document is intended for informational purposes only and is based on currently available data. It is not a substitute for a comprehensive risk assessment, which should be conducted by qualified professionals before handling this chemical. All users should consult the most up-to-date Safety Data Sheet (SDS) provided by the supplier and adhere to all applicable safety regulations.

References

- 1. angenechemical.com [angenechemical.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. gba-group.com [gba-group.com]

- 6. Eye Irritation Test (EIT) for Hazard Identification of Eye Irritating Chemicals using Reconstructed Human Cornea-like Epithelial (RhCE) Tissue Model - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-(Chloromethyl)-3-isopropyl-1,2,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of 5-(chloromethyl)-3-isopropyl-1,2,4-oxadiazole, a heterocyclic compound belonging to the versatile 1,2,4-oxadiazole class. This class of compounds is of significant interest in medicinal chemistry due to its wide spectrum of biological activities and its utility as a stable bioisosteric replacement for ester and amide functionalities.[1][2] This document consolidates available data on its chemical properties, outlines a probable synthetic route based on established methodologies, and discusses the broader biological context of the 1,2,4-oxadiazole scaffold.

Core Compound Data

A summary of the key physicochemical and safety information for this compound is presented below. This data is essential for laboratory handling, safety assessments, and computational modeling.

| Property | Value | Reference |

| CAS Number | 54042-97-6 | [3][4] |

| Molecular Formula | C₆H₉ClN₂O | [5] |

| Molecular Weight | 160.6 g/mol (Note: some sources state 153.22 g/mol ) | [5][6] |

| IUPAC Name | This compound | [] |

| SMILES String | ClCC1=NC(C(C)C)=NO1 | [6] |

| InChI Key | DZQYANBJKKYDKC-UHFFFAOYSA-N | [6] |

| Physical Form | Solid | [6] |

| GHS Hazard Pictogram | GHS07 (Exclamation Mark) | [6] |

| GHS Signal Word | Warning | [6] |

| Hazard Statement | H302: Harmful if swallowed | [6] |

| Hazard Class | Acute Toxicity 4 (Oral) | [6] |

| Storage Class | 11 (Combustible Solids) | [6] |

Synthesis and Experimental Protocols

While a specific, peer-reviewed synthesis protocol for this compound is not explicitly detailed in the searched literature, a standard and reliable method for constructing the 3,5-disubstituted-1,2,4-oxadiazole ring is the cyclocondensation of an amidoxime with an acyl chloride.[4][8] The synthesis of the analogous compound, 5-(chloromethyl)-3-ethyl-1,2,4-oxadiazole, proceeds from N-hydroxypropionamidine and chloroacetyl chloride.[9] Based on these established precedents, a detailed experimental protocol for the target compound is proposed below.

Proposed Synthesis of this compound

The logical synthetic route involves a two-step process: first, the preparation of N'-hydroxy-2-methylpropanimidamide (isobutyrophenone amidoxime) from isobutyronitrile, and second, its reaction with chloroacetyl chloride to form the final product.

Step 1: Synthesis of N'-hydroxy-2-methylpropanimidamide

-

Reaction Setup: To a solution of hydroxylamine hydrochloride (1.1 equivalents) and a base such as sodium carbonate (1.5 equivalents) in ethanol, add isobutyronitrile (1.0 equivalent).

-

Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: The resulting crude amidoxime can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure N'-hydroxy-2-methylpropanimidamide.

Step 2: Synthesis of this compound

-

Reaction Setup: Dissolve N'-hydroxy-2-methylpropanimidamide (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran (THF) in a flask equipped with a dropping funnel and a nitrogen inlet. Add a non-nucleophilic base like pyridine or triethylamine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

-

Acylation: Add a solution of chloroacetyl chloride (1.1 equivalents) in the same solvent dropwise to the cooled mixture over 30 minutes, ensuring the temperature remains below 5 °C.[10] The reaction is highly exothermic and generates HCl gas.

-

Cyclization: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. The intermediate O-acyl amidoxime will cyclize to the 1,2,4-oxadiazole. Heat may be required to drive the cyclodehydration to completion.[8]

-

Work-up: Quench the reaction by adding water. Separate the organic layer, and wash it sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Caption: Proposed synthetic workflow for this compound.

Biological Activity and Potential Applications

Specific biological activity data for this compound is not available in the reviewed literature. However, the 1,2,4-oxadiazole core is a "privileged scaffold" in medicinal chemistry, with derivatives exhibiting a vast array of pharmacological activities.[11][12] This suggests that the title compound could serve as a valuable intermediate or a candidate for screening in various drug discovery programs.

| Biological Activity Class | Examples and Notes | References |

| Anticancer | 1,2,4-Oxadiazole derivatives have shown potent activity against various cancer cell lines. Mechanisms include apoptosis induction via caspase-3 activation. Some derivatives show IC₅₀ values in the sub-micromolar range. | [8][11][13] |

| Antifungal | Derivatives have been synthesized and tested against various plant pathogenic fungi, with some showing better efficacy than commercial fungicides like carbendazim. The proposed mechanism for some is the inhibition of succinate dehydrogenase (SDH). | [14][15] |

| Anti-inflammatory | The scaffold is present in compounds with significant anti-inflammatory properties. | [11] |

| Antibacterial / Anti-TB | Various derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. Potent anti-tubercular agents have been developed, with some compounds showing high percentage inhibition against Mycobacterium tuberculosis. | [11] |

| Neurological | Compounds containing the 1,2,4-oxadiazole ring have been investigated as anti-Alzheimer's agents, acting as potent acetylcholinesterase (AChE) inhibitors. The ring also binds to receptors like the 5-hydroxytryptamine (5-HT) receptor. | [1][11] |

| Immunomodulatory | Patented 1,2,4-oxadiazole derivatives have been developed as inhibitors of the programmed cell death 1 (PD-1) signaling pathway, indicating potential applications in immuno-oncology. | [13] |

| Agricultural | Beyond antifungal use, the oxadiazole core is found in compounds with herbicidal and insecticidal properties, making it relevant for agrochemical research. | [16] |

The primary utility of the 1,2,4-oxadiazole ring in drug design often stems from its role as a bioisostere for ester and amide groups.[12][17] This substitution can improve metabolic stability by resisting hydrolysis by esterases and amidases, enhance cell permeability, and favorably modulate binding interactions with biological targets. The chloromethyl group at the 5-position of the title compound provides a reactive handle for further chemical modification, allowing for the synthesis of diverse compound libraries for screening.

Caption: The 1,2,4-oxadiazole ring as a bioisostere for ester and amide groups.

Conclusion

This compound is a chemical building block with significant potential, primarily derived from the well-established versatility of the 1,2,4-oxadiazole scaffold in medicinal and materials chemistry.[11] While specific biological data for this compound is lacking in current literature, its structure suggests two key roles: 1) as a reactive intermediate for the synthesis of more complex molecules via substitution of the chloromethyl group, and 2) as a candidate for direct biological screening in assays where the 1,2,4-oxadiazole core is known to be active. The synthetic route is straightforward, relying on established chemical transformations. This guide provides a foundational resource for researchers looking to synthesize, modify, or evaluate this compound in drug discovery and development programs.

References

- 1. Custom chemicals & building blocks product catalogue [acints.com]

- 2. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3980-25-4|5,5'-Bis(chloromethyl)-3,3'-bi(1,2,4-oxadiazole)|BLD Pharm [bldpharm.com]

- 4. mdpi.com [mdpi.com]

- 5. Oxadiazole Derivatives [myskinrecipes.com]

- 6. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 8. BJOC - Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties [beilstein-journals.org]

- 9. 5-(CHLOROMETHYL)-3-ETHYL-1,2,4-OXADIAZOLE synthesis - chemicalbook [chemicalbook.com]

- 10. Chloroacetyl chloride - Wikipedia [en.wikipedia.org]

- 11. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jddtonline.info [jddtonline.info]

- 13. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. asianpubs.org [asianpubs.org]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

The Rise of a Versatile Heterocycle: An In-depth Technical Guide to the Discovery of 1,2,4-Oxadiazole Containing Compounds

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-oxadiazole core, a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms, has emerged as a privileged scaffold in modern medicinal chemistry. First synthesized in 1884 by Tiemann and Krüger, this versatile ring system has garnered significant attention for its broad spectrum of biological activities and its utility as a bioisosteric replacement for amide and ester functionalities, often leading to improved metabolic stability and pharmacokinetic profiles.[1][2] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of 1,2,4-oxadiazole-containing compounds, offering detailed experimental protocols, quantitative biological data, and visual representations of key synthetic and signaling pathways.

A Century of Synthetic Evolution: From Classical Methods to Modern Innovations

The construction of the 1,2,4-oxadiazole ring has evolved significantly since its discovery. The classical and still widely practiced methods primarily involve the cyclization of an O-acyl amidoxime intermediate.[3] This intermediate is typically formed from the reaction of an amidoxime with an acylating agent.

Classical Synthesis: The Tiemann and Krüger Legacy

The pioneering method for synthesizing 3,5-disubstituted-1,2,4-oxadiazoles involves the reaction of an amidoxime with an acyl chloride.[3] This foundational approach remains a cornerstone of 1,2,4-oxadiazole chemistry.

Experimental Protocols

Protocol 1: Classical Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles from Amidoximes and Acyl Chlorides[3]

Materials:

-

Substituted Amidoxime (1.0 eq)

-

Substituted Acyl Chloride (1.1 eq)

-

Pyridine

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of the substituted amidoxime in pyridine at 0 °C, add the substituted acyl chloride dropwise.

-

Allow the reaction mixture to warm to room temperature and then heat at reflux for 6-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing dichloromethane and saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer twice with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography to yield the desired 3,5-disubstituted-1,2,4-oxadiazole.

Modern Synthetic Advancements: Microwave-Assisted Organic Synthesis (MAOS)

To address the often lengthy reaction times and harsh conditions of classical methods, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for the rapid and efficient synthesis of 1,2,4-oxadiazoles.[1][4] This technique significantly reduces reaction times, often from hours to minutes, and can lead to improved yields and cleaner reaction profiles.

Protocol 2: Microwave-Assisted Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles[1]

Materials:

-

Carboxylic Acid (1.0 - 1.2 eq)

-

Coupling Agent (e.g., HBTU, 1.1 eq)

-

Amidoxime (1.0 eq)

-

Organic Base (e.g., DIEA, 2.0 - 3.0 eq)

-

Anhydrous solvent (e.g., Acetonitrile)

-

Microwave-safe reaction vessel with a magnetic stir bar

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a microwave-safe reaction vessel equipped with a magnetic stir bar, dissolve the carboxylic acid and the coupling agent in the anhydrous solvent.

-

Add the organic base to the mixture and stir for 5 minutes at room temperature to activate the carboxylic acid.

-

Add the amidoxime to the reaction mixture.

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture at a specified temperature (typically 120-160 °C) for a designated time (usually 10-30 minutes).

-

Monitor the reaction progress by LC-MS.

-

After cooling the reaction vessel to room temperature, remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

Visualizing the Synthesis

To illustrate the general workflows of these synthetic methodologies, the following diagrams are provided.

Caption: Classical synthesis of 1,2,4-oxadiazoles.

Caption: Microwave-assisted synthesis of 1,2,4-oxadiazoles.

A Broad Spectrum of Biological Activity

The interest in 1,2,4-oxadiazoles within the drug discovery community stems from their diverse pharmacological activities. Numerous studies have demonstrated their potential as anticancer, anti-inflammatory, and antifungal agents.

Anticancer Activity

A significant body of research has focused on the development of 1,2,4-oxadiazole derivatives as potent anticancer agents.[5] These compounds have shown efficacy against a wide range of human cancer cell lines. The mechanism of action for some of these compounds involves the activation of effector caspases, such as caspase-3, leading to apoptosis.[6][7]

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 5-Fluorouracil linked 1,2,4-oxadiazole (7a) | MCF-7 (Breast) | 0.76 ± 0.044 | [2] |

| A549 (Lung) | 0.18 ± 0.019 | [2] | |

| DU-145 (Prostate) | 1.13 ± 0.55 | [2] | |

| MDA MB-231 (Breast) | 0.93 ± 0.013 | [2] | |

| 5-Fluorouracil linked 1,2,4-oxadiazole (7b) | MCF-7 (Breast) | 0.011 ± 0.009 | [2] |

| A549 (Lung) | 0.053 ± 0.0071 | [2] | |

| DU-145 (Prostate) | 0.017 ± 0.0062 | [2] | |

| MDA MB-231 (Breast) | 0.021 ± 0.0028 | [2] | |

| 1,2,4-Oxadiazole-imidazothiadiazole (11b) | A375 (Melanoma) | 1.22 | [5] |

| MCF-7 (Breast) | 0.23 | [5] | |

| ACHN (Renal) | 0.11 | [5] | |

| 1,2,4-Oxadiazole-imidazothiadiazole (11c) | A375 (Melanoma) | 0.98 | [5] |

| MCF-7 (Breast) | 0.45 | [5] | |

| ACHN (Renal) | 0.31 | [5] | |

| 1,2,4-Oxadiazole-imidazothiadiazole (11j) | A375 (Melanoma) | 2.98 | [5] |

| MCF-7 (Breast) | 1.56 | [5] | |

| ACHN (Renal) | 0.78 | [5] | |

| 2-chloropyridine derivative (1) | SGC-7901 (Gastric) | 1.61 ± 0.06 (µg/mL) | [8] |

| 2-chloropyridine derivative (2) | SGC-7901 (Gastric) | 2.56 ± 0.11 (µg/mL) | [8] |

| Quinoline conjugate (8) | HepG2 (Liver) | 1.2 ± 0.2 | [8] |

| Quinoline conjugate (9) | HepG2 (Liver) | 0.8 ± 0.2 | [8] |

| 1,2,4- and 1,3,4-oxadiazole hybrid (33) | MCF-7 (Breast) | 0.34 ± 0.025 | [8] |

Anti-inflammatory Activity

Certain 1,2,4-oxadiazole analogs have demonstrated significant anti-inflammatory properties.[9] Their mechanism of action can involve the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of the inflammatory response.[10] By inhibiting this pathway, these compounds can reduce the production of pro-inflammatory cytokines.[9]

Antifungal Activity

The emergence of drug-resistant fungal strains necessitates the development of novel antifungal agents. 1,2,4-oxadiazole derivatives have shown promise in this area, exhibiting activity against various fungal pathogens, including Candida albicans.[11][12]

| Compound | Fungal Strain | MIC (µg/mL) | Reference |

| LMM5 | Candida albicans | 32 | [11] |

| LMM11 | Candida albicans | 32 | [11] |

| Analog 3g | C. albicans, C. glabrata, C. tropicalis | 200 | [12] |

| Analog 3i | C. albicans, C. glabrata, C. tropicalis | 200 | [12] |

| Analog 3m | C. albicans, C. glabrata, C. tropicalis | 200 | [12] |

| LMM6 | Candida albicans | 8-32 | [13] |

Unraveling the Mechanism: Signaling Pathways

Understanding the molecular mechanisms by which 1,2,4-oxadiazole compounds exert their biological effects is crucial for rational drug design and optimization.

Caspase-3 Activation in Apoptosis

Caption: Caspase-3 activation by 1,2,4-oxadiazole derivatives.

Inhibition of the NF-κB Inflammatory Pathway

Caption: Inhibition of NF-κB pathway by 1,2,4-oxadiazoles.

Conclusion

The 1,2,4-oxadiazole scaffold has firmly established itself as a versatile and valuable component in the medicinal chemist's toolbox. The continuous development of novel and efficient synthetic methodologies, coupled with the ever-expanding understanding of their diverse biological activities and mechanisms of action, ensures that 1,2,4-oxadiazole-containing compounds will remain at the forefront of drug discovery research for the foreseeable future. This guide serves as a foundational resource for researchers seeking to explore and exploit the therapeutic potential of this remarkable heterocycle.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Design and Microwave-assisted Synthesis of 1,3,4-Oxadiazole Derivatives for Analgesic and Anti-inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. CoMFA, CoMSIA, kNN MFA and docking studies of 1,2,4-oxadiazole derivatives as potent caspase-3 activators - Arabian Journal of Chemistry [arabjchem.org]

- 8. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antioxidant and anti-inflammatory properties of 1,2,4-oxadiazole analogs of resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and evaluation of 1,2,4-oxadiazole derivatives as potential anti-inflammatory agents by inhibiting NF-κB signaling pathway in LPS-stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans [frontiersin.org]

- 12. 1,3,4-oxadiazole derivatives: synthesis, characterization, antifungal activity, DNA binding investigations, TD-DFT calculations, and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Physical Properties of 5-(Chloromethyl)-3-isopropyl-1,2,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction